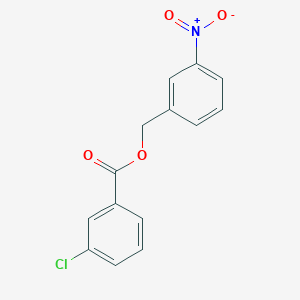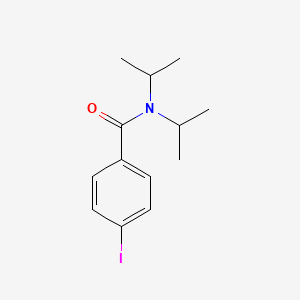methanol](/img/structure/B5758263.png)
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol, also known as CPFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
作用机制
The mechanism of action of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol are still being investigated.
实验室实验的优点和局限性
One advantage of using [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol in lab experiments is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Another advantage is its potential use in the treatment of cancer. However, one limitation of using [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol. One direction is to further investigate its mechanism of action, particularly with regards to its inhibition of HDACs. Another direction is to explore its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders, as well as its potential use in the treatment of cancer. Additionally, future research could focus on developing more efficient synthesis methods for [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol, as well as improving its solubility in aqueous solutions.
合成方法
The synthesis of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine, followed by the addition of diphenylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained through purification using column chromatography.
科学研究应用
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFNO2/c26-21-12-7-13-22(27)23(21)24(29)28-16-14-20(15-17-28)25(30,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,20,30H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSOPTCPIZALJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)





![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)



